molecular formula C27H26O18 B12323654 6-[2-[3-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4-hydroxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[2-[3-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4-hydroxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12323654
M. Wt: 638.5 g/mol
InChI Key: OPANBGHBBMSMQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Luteolin-7,3’-di-O-diglucuronide can be synthesized through glycosylation reactions. One common method involves the use of luteolin as a starting material, which undergoes glycosylation in the presence of glucuronic acid donors and specific glycosyltransferase enzymes . The reaction is typically carried out in a buffered aqueous solution with optimal pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of luteolin-7,3’-di-O-diglucuronide often involves extraction from plant sources. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound . This method is preferred due to its cost-effectiveness and the availability of plant materials.

Comparison with Similar Compounds

Luteolin-7,3’-di-O-diglucuronide is compared with other similar flavonoid compounds:

These comparisons highlight the uniqueness of luteolin-7,3’-di-O-diglucuronide in terms of its specific glycosylation pattern and its distinct biological activities.

Properties

IUPAC Name

6-[2-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4-hydroxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O18/c28-9-2-1-7(3-13(9)43-27-21(36)17(32)19(34)23(45-27)25(39)40)12-6-11(30)15-10(29)4-8(5-14(15)42-12)41-26-20(35)16(31)18(33)22(44-26)24(37)38/h1-6,16-23,26-29,31-36H,(H,37,38)(H,39,40)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPANBGHBBMSMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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